1-Naphthyl benzoate
CAS No.: 607-55-6
Cat. No.: VC3888460
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 607-55-6 |
---|---|
Molecular Formula | C17H12O2 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | naphthalen-1-yl benzoate |
Standard InChI | InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
Standard InChI Key | KZWCTFLBFSWYHS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |
Chemical and Physical Properties
Structural and Thermodynamic Data
The compound exhibits a planar aromatic system, with the ester group introducing polarity to the otherwise hydrophobic naphthalene moiety. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 248.27 g/mol | |
Ionization Energy | 7.81 eV | |
Appearance Energy (AE) | Not specified |
The ionization energy of 7.81 eV, determined by photoionization (PI) methods, suggests moderate stability under electron-impact conditions .
Biological Activity and Metabolic Pathways
In Vivo and In Vitro Metabolism
A study on ethyl 4-[(2-hydroxy-1-naphthyl)azo] benzoate, a structurally related azo compound, revealed critical insights into ester metabolism . Key findings include:
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Metabolic Stability: The ester moiety remained intact during in vivo experiments in rats, with no observed hydrolysis to carboxylic acid or alcohol derivatives .
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Reduction Pathways: The azo group underwent reductive cleavage, yielding aromatic amines as primary metabolites .
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Acetylation: Secondary metabolic modifications included acetylation of amine products .
These results suggest that 1-naphthyl benzoate may exhibit similar metabolic resistance, making it a candidate for drug delivery systems requiring prolonged circulation.
Table 1: Metabolic Products of Azo Esters in Rat Plasma
Compound Class | Metabolic Fate | Detection Method |
---|---|---|
Parent Ester | Unchanged substrate | HPLC |
Reduced Products | Aromatic amines | HPLC |
Acetylated Derivatives | N-acetylated amines | HPLC |
Applications in Scientific Research
Analytical Chemistry
The compound’s ionization energy (7.81 eV) makes it amenable to analysis via mass spectrometry, particularly in electron ionization (EI) mode . Its predictable fragmentation patterns could aid in structural elucidation of complex esters.
Comparative Analysis with Structural Analogs
Azo vs. Non-Azo Esters
Unlike azo compounds, which undergo reductive cleavage, 1-naphthyl benzoate’s lack of an azo group likely enhances its oxidative stability. This difference is critical in applications requiring resistance to enzymatic degradation.
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